molecular formula C12H24N2O B13327756 3-Ethyl-[1,4'-bipiperidin]-4-ol

3-Ethyl-[1,4'-bipiperidin]-4-ol

Cat. No.: B13327756
M. Wt: 212.33 g/mol
InChI Key: KNHRFPBYHWYMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-[1,4'-bipiperidin]-4-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of ligands for central nervous system (CNS) targets and oncology. With the molecular formula C13H26N2O and a molecular weight of 226.36 g/mol , this bipiperidine derivative is part of a class of compounds known to interact with biologically relevant receptors . Structurally related bipiperidinyl compounds have been extensively investigated as high-affinity, selective ligands for sigma-1 (σ1) receptors . Sigma-1 receptors are implicated in a wide array of neurological functions and diseases, including neuropsychiatric disorders, neurodegenerative conditions like Alzheimer's disease, and mechanisms of learning and memory . Furthermore, due to the overexpression of sigma-1 receptors in various tumor cell lines, including those from breast, lung, and colon cancers, research into these ligands also extends to potential oncological applications . The structural motif of this compound suggests its potential utility as a key intermediate or precursor in the synthesis of more complex molecules designed for probing these disease pathways. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-ethyl-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C12H24N2O/c1-2-10-9-14(8-5-12(10)15)11-3-6-13-7-4-11/h10-13,15H,2-9H2,1H3

InChI Key

KNHRFPBYHWYMHA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1O)C2CCNCC2

Origin of Product

United States

Advanced Structural Characterization and Analysis of 3 Ethyl 1,4 Bipiperidin 4 Ol

Crystallographic Studies for Solid-State Structure Determination

While spectroscopy provides excellent data for the molecule in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the exact spatial arrangement of atoms in a crystalline solid. mdpi.com By successfully growing a single crystal of 3-Ethyl-[1,4'-bipiperidin]-4-ol, this technique can provide precise bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

This analysis would definitively establish:

The absolute configuration of the stereocenters at C3 and C4, confirming the relative positioning of the ethyl and hydroxyl groups (i.e., cis or trans).

The solid-state conformation of the two piperidine (B6355638) rings, which are expected to adopt chair conformations. The analysis would reveal the precise puckering parameters of each ring.

The orientation of the substituents (ethyl and hydroxyl) as either axial or equatorial on the piperidine ring.

The rotational orientation around the C4-N1' bond that connects the two piperidine units.

The data from X-ray crystallography also allows for a detailed analysis of the forces that govern the crystal packing. researchgate.net For this compound, the most significant intermolecular interaction would be hydrogen bonding. nih.gov The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atoms of the piperidine rings and the oxygen of the hydroxyl group are potential hydrogen bond acceptors. rsc.org

Chiral Analysis and Enantiomeric Purity Determination (e.g., Chiral HPLC, Polarimetry)

The presence of stereocenters in this compound necessitates chiral analysis to separate and quantify its enantiomers. The determination of enantiomeric purity is critical in pharmaceutical sciences, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. libretexts.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. nih.govasianpubs.org This method would involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. asianpubs.org For a compound like this compound, a polysaccharide-based CSP could be a suitable starting point for method development. nih.gov A hypothetical data table for a chiral HPLC analysis is presented below to illustrate the expected output of such an experiment.

Hypothetical Chiral HPLC Data for this compound

ParameterValue
ColumnChiralpak AD-H (or similar)
Mobile PhaseHexane/Isopropanol/Diethylamine (hypothetical ratio)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)tR1 (min)
Retention Time (Enantiomer 2)tR2 (min)
Resolution (Rs)> 1.5 (desired)
Enantiomeric Excess (% ee)Calculated from peak areas

Polarimetry is another fundamental technique for chiral analysis. It measures the rotation of plane-polarized light by a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). While polarimetry can determine the net rotation and thus the enantiomeric excess of a sample, it is often less accurate than chiral HPLC for precise quantification, especially for samples with low enantiomeric purity. thieme-connect.de

Advanced Conformational Analysis Techniques (e.g., Dynamic NMR, Computational Conformational Search)

The flexible nature of the two piperidine rings in this compound suggests a complex conformational landscape. Understanding the preferred conformations is essential as they can influence the molecule's biological activity.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy is a powerful tool for studying conformational changes that occur on the NMR timescale. researchgate.net For this compound, DNMR could be used to investigate the kinetics of ring inversion of the piperidine moieties and restricted rotation around the C-N and C-C bonds. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. researchgate.net

Computational Conformational Search methods are used to systematically or randomly explore the potential energy surface of a molecule to identify low-energy conformations. Techniques such as molecular mechanics (MM) or density functional theory (DFT) can be employed to calculate the relative energies of different conformers. The results of a computational search can provide valuable insights into the most stable three-dimensional structures of this compound. These theoretical models can then be correlated with experimental data from techniques like NMR.

Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%)
1 (Chair-Chair, Equatorial Ethyl)0.0065
2 (Chair-Chair, Axial Ethyl)1.520
3 (Twist-Boat/Chair)3.010
4 (Other)> 4.0< 5

Computational Chemistry and Molecular Modeling Studies in 3 Ethyl 1,4 Bipiperidin 4 Ol Research

Theoretical Conformational Analysis and Energy Landscapes of Bipiperidine Systems

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. For a flexible molecule such as 3-Ethyl-[1,4'-bipiperidin]-4-ol, which contains multiple rotatable bonds and two piperidine (B6355638) rings, a multitude of conformations are possible. Theoretical conformational analysis is employed to identify the most stable, low-energy conformations and to understand the energy landscape that governs the transitions between them.

Research on substituted piperidines has shown that the conformational free energies can be accurately predicted using molecular mechanics calculations with specific force fields, such as COSMIC. nih.gov These calculations model the electrostatic interactions that are crucial for determining conformational preferences, especially upon protonation of the nitrogen atoms. nih.gov For the this compound scaffold, computational methods like "scan with optimization" can be used. mdpi.com This involves systematically rotating key dihedral angles (e.g., the bond connecting the two piperidine rings) in small increments and optimizing the geometry of the rest of the molecule at each step to map out the potential energy surface. mdpi.com Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a higher level of theory for more accurate energy calculations of the identified conformers. nih.govmdpi.com

Table 1: Key Factors in the Conformational Analysis of this compound

Structural Feature Conformational Consideration Predicted Stable Conformation
Piperidine Rings Both rings prefer a chair conformation. Dual-chair conformation.
Inter-ring Linkage The dihedral angle between the rings determines their relative orientation (e.g., equatorial-equatorial linkage). The lowest energy conformer will optimize this linkage to minimize steric hindrance.
4-ol Substituent The hydroxyl group can be in an axial or equatorial position on its piperidine ring. The equatorial position is generally favored to reduce 1,3-diaxial interactions.

| 3-Ethyl Substituent | The ethyl group can be in an axial or equatorial position on its piperidine ring. | The equatorial position is strongly favored to minimize steric clash. |

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial for hypothesis-driven drug design, as it helps to elucidate the specific interactions that stabilize the ligand-receptor complex.

The docking process begins with the three-dimensional structures of both the ligand and the target protein. The target's structure is often obtained from crystallographic data from the Protein Data Bank (PDB). nih.gov A binding site, or "pocket," on the protein is defined, and a scoring function is used to evaluate the fitness of different ligand poses within this site. nih.gov These scoring functions estimate the binding free energy, with lower scores typically indicating more favorable binding.

For this compound, docking studies would reveal how its key functional groups interact with amino acid residues in a target's active site. The hydroxyl group and the two nitrogen atoms are capable of forming critical hydrogen bonds, while the ethyl group and the aliphatic rings can engage in hydrophobic and van der Waals interactions. nih.gov Docking programs like AutoDock and Surflex-Dock can be utilized for this purpose. nih.govresearchgate.net The results can predict not only the binding mode but also provide a semi-quantitative prediction of binding affinity, helping to rank it against other potential ligands. nih.gov

Virtual Screening Approaches for Identification of Related Bipiperidine Ligands

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Using a known active compound like this compound as a reference, VS can rapidly identify other bipiperidine derivatives with potentially improved potency or properties. sciengpub.ir

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the known structural features of an active ligand when the 3D structure of the target is unknown. A model of the active ligand (a pharmacophore) is created, defining the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. This pharmacophore is then used as a query to search databases for other molecules that match these features.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (or docking) can be used to screen large compound libraries. nih.gov Each molecule in the library is docked into the target's binding site, and the compounds are ranked based on their predicted binding scores. This approach can identify novel scaffolds that are structurally distinct from the initial lead but still fit the target's binding pocket.

Virtual screening campaigns can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.govsciengpub.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bipiperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

To build a QSAR model for bipiperidine derivatives, a dataset of compounds with known activities is required. For each compound, a set of "molecular descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Equation: A General QSAR Model Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The predictive power of a QSAR model must be rigorously validated using both internal and external test sets of compounds that were not used in the model's creation. mdpi.comyoutube.com For bipiperidine derivatives, QSAR could reveal which structural features (e.g., the size of the substituent at the 3-position, the nature of the group on the second piperidine nitrogen) are most important for a desired biological effect. nih.gov

Table 2: Components of a QSAR Study for Bipiperidine Derivatives

Component Description Example for Bipiperidines
Dataset A series of related compounds with measured biological activity. A set of 3-substituted-[1,4'-bipiperidin]-4-ol analogs with IC50 values for a specific enzyme.
Descriptors Numerical representations of molecular properties. mdpi.com Molecular Weight, LogP (lipophilicity), Topological Surface Area, Dipole Moment.
Statistical Model An algorithm to correlate descriptors with activity. nih.gov Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN).

| Validation | Rigorous testing of the model's predictive ability. mdpi.com | Internal cross-validation (Q²), external validation using a test set (R²_pred). |

Quantum Chemical Studies (e.g., NCI, QTAIM) for Interaction Characterization

While molecular mechanics and docking provide valuable information, quantum chemical studies offer a more fundamental understanding of the electronic structure and the nature of chemical interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are particularly useful for characterizing the subtle forces that govern molecular recognition. mdpi.comnih.gov

QTAIM analyzes the topology of the electron density to locate and characterize chemical bonds and non-covalent interactions. nih.gov By finding a "bond critical point" (BCP) between two atoms, QTAIM can confirm the existence of an interaction, such as a hydrogen bond. nih.gov The properties of the electron density at this point reveal the strength and nature of the interaction (e.g., whether it is predominantly electrostatic or covalent). nih.gov

For a molecule like this compound interacting with a biological target, QTAIM could be used to:

Precisely characterize the hydrogen bonds formed by the hydroxyl group. nih.gov

Analyze weaker C-H···O or C-H···π interactions involving the piperidine rings. nih.gov

Quantify the strength of the interactions between the ligand and key amino acid residues.

NCI analysis is a complementary method that visualizes non-covalent interactions in real space, showing broad regions of interaction rather than just critical points. These studies provide a detailed and nuanced picture of the binding forces that would be difficult to obtain from experiments alone. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis of Compound-Target Complexes

While docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations introduce the dimension of time, allowing researchers to observe the dynamic behavior of the compound-target complex. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex moves and fluctuates over time. youtube.comarxiv.org

An MD simulation of this compound bound to a target protein could be used to:

Assess Binding Stability: Determine if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds. researchgate.net

Observe Conformational Changes: Watch how the ligand and the protein adjust their conformations to achieve an optimal fit.

Analyze the Role of Water: Explicitly model the surrounding water molecules to understand their role in mediating ligand-protein interactions.

Calculate Binding Free Energies: Employ advanced techniques like free-energy perturbation (FEP) to compute a more accurate and rigorous estimate of the binding affinity. nih.gov

MD simulations are computationally intensive but provide unparalleled insight into the dynamic nature of molecular recognition, complementing the static pictures provided by other modeling techniques. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 3 Ethyl 1,4 Bipiperidin 4 Ol Analogues

Design Principles for Systematic SAR Studies of Bipiperidine Derivatives

A common strategy is the use of pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov These models are developed based on the structures of known active compounds and can guide the design of new analogues with potentially improved properties. nih.gov The process often starts with a lead compound, and iterative modifications are made to explore the chemical space around it.

Another important design principle is the use of conformational constraint. The piperidine (B6355638) ring can adopt various conformations, and fixing it in a specific geometry through the introduction of bridges or bulky substituents can provide insights into the bioactive conformation. nih.gov This approach, often referred to as "escaping from flatland," aims to improve drug-like properties by increasing the three-dimensionality of the molecule. nih.gov

Furthermore, SAR studies often involve the synthesis of a series of analogues where a specific substituent is varied to probe its effect on properties like potency, selectivity, and metabolic stability. This can include altering the size, lipophilicity, and electronic properties of the substituent. acs.org The data generated from these systematic modifications are then used to build a comprehensive understanding of the SAR for the bipiperidine scaffold.

Impact of Ethyl Group Position and Stereochemistry on Functional Profiles

The position and stereochemistry of the ethyl group in 3-Ethyl-[1,4'-bipiperidin]-4-ol are critical determinants of its functional profile. The ethyl group, being a small alkyl substituent, can influence the molecule's interaction with its biological target through steric and hydrophobic interactions.

The position of the ethyl group at the 3-position of the piperidine ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this position can significantly impact binding affinity and functional activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. For instance, in related 3-substituted piperidine analogues, the stereochemistry at the C-3 position has been shown to be a key factor in determining agonist or antagonist activity at various receptors. nih.gov

Table 1: Hypothetical Impact of Ethyl Group Stereochemistry on Receptor Binding Affinity

Compound AnalogueStereochemistryPostulated Receptor Binding Affinity (Ki, nM)Rationale
(3R,4S)-3-Ethyl-[1,4'-bipiperidin]-4-oltrans10The trans configuration may allow for optimal placement of the ethyl group in a hydrophobic pocket and the hydroxyl group for a key hydrogen bond interaction.
(3S,4R)-3-Ethyl-[1,4'-bipiperidin]-4-oltrans15The enantiomer may have a slightly lower affinity due to a less favorable orientation of the ethyl group within the binding site.
(3R,4R)-3-Ethyl-[1,4'-bipiperidin]-4-olcis50The cis configuration could introduce steric hindrance, preventing the molecule from adopting the optimal binding conformation.
(3S,4S)-3-Ethyl-[1,4'-bipiperidin]-4-olcis75Similar to the other cis isomer, this configuration is likely to be less favorable for binding.

Role of the Hydroxyl Group in Molecular Recognition and Binding

The hydroxyl group at the 4-position of the piperidine ring is a key functional group that significantly contributes to the molecular recognition and binding of this compound to its biological target. Hydroxyl groups are versatile in their ability to act as both hydrogen bond donors and acceptors, which are fundamental interactions in drug-receptor binding. nih.govnih.gov

The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can accept a hydrogen bond from a donor group on the receptor, such as an amide N-H or a hydroxyl group of an amino acid residue. Conversely, the hydrogen atom of the hydroxyl group can be donated to an acceptor group on the receptor, like a carbonyl oxygen or a nitrogen atom. nih.gov These hydrogen bonding interactions are highly directional and play a crucial role in determining the specificity and affinity of the ligand for its binding site.

Substituent Effects on Bipiperidine Ring Systems and Linkers

Substituents on the bipiperidine ring systems and the linker connecting them can have a profound impact on the pharmacological properties of the molecule. These effects can be broadly categorized into electronic and steric effects.

Electronic effects arise from the ability of a substituent to donate or withdraw electron density from the ring system. For instance, the introduction of electron-withdrawing groups on an aromatic ring attached to the bipiperidine system can influence the pKa of the piperidine nitrogen, which in turn can affect its ionization state at physiological pH and its ability to form ionic interactions with the receptor. frontiersin.org

Steric effects relate to the size and shape of the substituents. Bulky substituents can influence the preferred conformation of the piperidine rings and can also create steric hindrance that may either enhance or diminish binding to the receptor, depending on the topography of the binding site. youtube.com Modifications to the linker between the two piperidine rings can alter the distance and relative orientation of these two important pharmacophoric elements, which is often a critical parameter for optimal biological activity. nih.gov

In a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, the introduction of diversity at the 6-position of the pyridine (B92270) ring was shown to enhance in vitro potency. This highlights how modifications on a ring system attached to the bipiperidine core can fine-tune the activity of the entire molecule. nih.gov

Table 2: Hypothetical Substituent Effects on the Bipiperidine Scaffold

Position of SubstitutionSubstituentPostulated Effect on ActivityRationale
N1'-position of bipiperidineSmall alkyl (e.g., methyl)May increase lipophilicity and alter receptor interactions.The N1' position is often a key interaction point with the receptor.
4'-position of the second piperidinePhenylCould introduce additional binding interactions (e.g., pi-stacking).Aromatic substituents can explore additional binding pockets.
Linker between piperidine ringsShortening or lengtheningMay alter the distance between key pharmacophoric groups.The spatial arrangement of the two piperidine rings is likely crucial for activity.

Note: This table presents hypothetical scenarios based on general medicinal chemistry principles. Specific experimental data would be necessary to confirm these effects.

Influence of Piperidine Ring Conformation on Activity Profiles

The conformation of the piperidine rings in this compound is a critical factor that influences its activity profile. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. acs.org However, other conformations such as boat or twist-boat are also possible, although generally higher in energy. researchgate.net The specific conformation adopted by the piperidine rings determines the three-dimensional shape of the molecule and the spatial orientation of its substituents. researchgate.net

The relative orientation of the substituents on the piperidine ring (axial vs. equatorial) is dictated by the ring's conformation. libretexts.org For a molecule to bind effectively to its receptor, it must adopt a specific "bioactive conformation" that is complementary to the binding site. Therefore, factors that influence the conformational equilibrium of the piperidine rings will also affect the biological activity. researchgate.net

One strategy to study the influence of conformation is to synthesize conformationally constrained analogues. nih.gov This can be achieved by introducing bridges across the piperidine ring, which lock it into a specific conformation. By comparing the activity of these rigid analogues with the flexible parent compound, researchers can deduce the preferred conformation for binding. nih.gov It has been suggested that for some receptors, a deviation from the ideal chair state may be preferred for optimal binding. nih.gov

Exploration of Pharmacophore Models for [1,4'-bipiperidin]-4-ol (B1343858) Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential structural features of a molecule that are responsible for its biological activity. nih.govwjpmr.com For the [1,4'-bipiperidin]-4-ol scaffold, a pharmacophore model would typically consist of a set of chemical features in a specific three-dimensional arrangement. These features could include hydrogen bond donors and acceptors, hydrophobic regions, and positively ionizable centers. nih.govfrontiersin.org

The development of a pharmacophore model for this scaffold would likely begin with the identification of a series of active and inactive analogues. By comparing the structural features of these compounds, a common pharmacophore hypothesis can be generated. nih.gov This model can then be used to virtually screen large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net

A typical pharmacophore model for a [1,4'-bipiperidin]-4-ol derivative might include:

A hydrogen bond acceptor and donor feature corresponding to the 4-hydroxyl group.

A hydrophobic feature representing the ethyl group at the 3-position.

A positive ionizable feature for the basic nitrogen atom of one of the piperidine rings.

Additional hydrophobic or aromatic features depending on the substitution pattern on the second piperidine ring or any attached moieties. nih.gov

Once a pharmacophore model is validated, it can serve as a valuable guide for the design of new analogues with improved potency and selectivity. youtube.com It provides a rational basis for understanding the SAR of the series and for prioritizing the synthesis of new compounds. nih.gov

In Vitro Mechanistic Studies of 3 Ethyl 1,4 Bipiperidin 4 Ol and Bipiperidine Analogues Non Clinical Focus

Receptor Binding Affinity Assays using Competitive Inhibition Methods

Receptor binding affinity assays are fundamental in vitro tools used to determine the strength of the interaction between a ligand, such as 3-Ethyl-[1,4'-bipiperidin]-4-ol, and its target receptor. These assays are typically conducted using competitive inhibition methods, where the compound of interest is tested for its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

The experimental procedure involves incubating a preparation of cells or membranes expressing the receptor of interest with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In a hypothetical study, the binding affinity of this compound and a series of its analogues were evaluated against a panel of G protein-coupled receptors (GPCRs) and ion channels implicated in neurological processes. The results, as depicted in the table below, indicate that this compound exhibits high affinity for the dopamine (B1211576) D2 receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Analogues
CompoundDopamine D2 ReceptorSerotonin 5-HT2A ReceptorNMDA Receptor
This compound5.2150.8>1000
Analogue A (3-Methyl)15.6250.3>1000
Analogue B (4-Fluoro)8.1120.5>1000

Exploration of Allosteric Modulation Mechanisms and Ligand Bias (Conceptual Framework)

Allosteric modulators are ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov This binding can induce a conformational change in the receptor, thereby modulating the binding affinity and/or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. mdpi.com

Ligand bias, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another through the same receptor. This can occur with both orthosteric and allosteric ligands and offers the potential for developing drugs with more specific therapeutic effects and fewer side effects.

To investigate the potential allosteric modulation and ligand bias of this compound at the dopamine D2 receptor, a series of functional assays could be employed. For example, the effect of the compound on the binding of a radiolabeled D2 agonist could be assessed. An increase or decrease in agonist affinity in the presence of the compound would suggest positive or negative allosteric modulation, respectively. Furthermore, downstream signaling pathways activated by the D2 receptor, such as G protein activation and β-arrestin recruitment, could be monitored in the presence of dopamine and this compound to assess for ligand bias.

Table 2: Hypothetical Allosteric Modulation and Ligand Bias Profile of this compound at the Dopamine D2 Receptor
ParameterValueInterpretation
Effect on Dopamine Affinity (α)2.5Positive Allosteric Modulator
G Protein Activation (EC50 fold shift)3.2Potentiation of G protein signaling
β-Arrestin Recruitment (EC50 fold shift)1.1Minimal effect on β-arrestin pathway (G protein bias)

Enzymatic Interaction and Inhibition Studies (Conceptual Framework)

While primarily investigated for their receptor binding properties, bipiperidine compounds may also interact with various enzymes. Enzymatic interaction and inhibition studies are crucial to understand a compound's broader pharmacological profile and potential off-target effects. These studies typically involve incubating the compound with a purified enzyme and its substrate and measuring the rate of the enzymatic reaction. A decrease in the reaction rate in the presence of the compound indicates inhibition.

For instance, based on the structural similarities of bipiperidines to known enzyme inhibitors, this compound could be screened against a panel of enzymes relevant to neuroscience, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). The IC50 values would be determined to quantify the inhibitory potency.

Table 3: Hypothetical Enzymatic Inhibition Profile of this compound
EnzymeIC50 (µM)Interpretation
Monoamine Oxidase A (MAO-A)>50No significant inhibition
Monoamine Oxidase B (MAO-B)25.3Weak inhibition
Acetylcholinesterase (AChE)>50No significant inhibition

Investigation of Cellular Target Engagement and Downstream Signaling Pathways (Conceptual Framework)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in preclinical research. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. nih.gov This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. nih.gov

To investigate the cellular target engagement of this compound, a CETSA could be performed on cells expressing the dopamine D2 receptor. A shift in the melting curve of the D2 receptor to a higher temperature in the presence of the compound would confirm direct binding in a cellular context.

Furthermore, downstream signaling pathways activated by the target receptor can be investigated. For the D2 receptor, this could involve measuring changes in cyclic AMP (cAMP) levels, a second messenger regulated by G protein-coupled receptors. A decrease in forskolin-stimulated cAMP levels in the presence of this compound would be consistent with its engagement of the inhibitory D2 receptor.

Table 4: Hypothetical Cellular Target Engagement and Downstream Signaling of this compound
AssayResultInterpretation
CETSA (Dopamine D2 Receptor)ΔTm = +2.1 °CDirect target engagement in cells
cAMP Accumulation AssayInhibition of forskolin-stimulated cAMPFunctional consequence of D2 receptor engagement

Phenotypic Screening and General Mechanism of Action Elucidation in Non-Clinical Models (e.g., cell-free systems, specific cellular pathways)

Phenotypic screening involves testing compounds in cell-based or organism-based models that recapitulate aspects of a disease, without a preconceived notion of the molecular target. nih.gov This approach can identify compounds with novel mechanisms of action. nih.gov For a compound like this compound, a phenotypic screen could involve assays measuring neurite outgrowth in cultured neurons or assessing changes in neuronal network activity on microelectrode arrays.

Once a phenotypic effect is observed, various techniques can be employed to elucidate the mechanism of action. These can include target identification methods such as affinity chromatography followed by mass spectrometry, or transcriptomic and proteomic profiling to identify changes in gene and protein expression patterns induced by the compound.

In a hypothetical scenario, a phenotypic screen revealed that this compound promotes the differentiation of neuronal progenitor cells. Subsequent mechanistic studies could then be designed to link this phenotype to its known activity at the dopamine D2 receptor or to uncover novel targets.

Table 5: Hypothetical Phenotypic Screening and Mechanism of Action Elucidation for this compound
Phenotypic AssayObservationPotential Mechanism of Action
Neurite Outgrowth in PC12 CellsIncreased neurite length and branchingModulation of signaling pathways involved in neuronal differentiation
Neuronal Progenitor Cell DifferentiationEnhanced differentiation into mature neuronsActivation of pro-survival and differentiation pathways

Emerging Research Avenues and Methodological Advancements for 3 Ethyl 1,4 Bipiperidin 4 Ol

Development of Novel and Sustainable Synthetic Routes for Bipiperidine Compounds

The synthesis of complex molecules like 3-Ethyl-[1,4'-bipiperidin]-4-ol traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Modern synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and environmental stewardship. chemistryjournals.netnih.gov These principles are guiding the development of new synthetic routes for bipiperidine compounds.

Key strategies in sustainable synthesis include:

Catalytic Processes: The use of transition-metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the formation of C-N and C-C bonds essential for constructing the bipiperidine core. mdpi.comnih.gov Methods like Suzuki, Negishi, and Buchwald-Hartwig couplings, while established, are continually being refined with more efficient and stable catalysts that can operate under milder conditions and in greener solvents. nih.gov For instance, the development of air-stable palladium catalysts allows for high-yield synthesis without the need for inert atmospheres. nih.gov

Renewable Feedstocks: A paradigm shift towards sustainability involves using biomass as a starting material. Research has demonstrated the synthesis of piperidines from bio-based platform chemicals like furfural. nih.gov This one-pot amination and rearrangement cascade, utilizing novel surface single-atom alloy catalysts, presents a promising, sustainable pathway to the core piperidine (B6355638) ring, which can then be further elaborated to form bipiperidine structures. nih.gov

Flow Chemistry and Process Intensification: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. chemistryjournals.net Flow reactors can be coupled with real-time monitoring, allowing for rapid optimization of reaction conditions, minimizing waste, and improving yields. This approach is highly suitable for multi-step syntheses of complex pharmaceutical intermediates.

Alternative Solvents: The reduction or replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. chemistryjournals.net Water, supercritical fluids, and ionic liquids are being explored as alternative reaction media. chemistryjournals.net Solventless reactions, where reagents are mixed directly, represent an ideal scenario, reducing waste and simplifying purification. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

Methodology Traditional Approach Sustainable/Novel Approach Key Advantages of Novel Approach
Catalysis Stoichiometric reagents, harsh conditions High-efficiency metal catalysts (Pd, Ni, Cu), Biocatalysis chemistryjournals.net Higher atom economy, lower energy consumption, milder reaction conditions, reusability of catalysts.
Starting Materials Petroleum-based feedstocks Biomass-derived chemicals (e.g., furfural) nih.gov Use of renewable resources, reduction of fossil fuel dependence, potential for novel chemical pathways.
Solvents Volatile organic compounds (VOCs) Water, ionic liquids, supercritical fluids, solventless conditions chemistryjournals.net Reduced toxicity and environmental pollution, enhanced safety, simplified product workup.
Process Batch processing Continuous flow chemistry chemistryjournals.net Improved heat and mass transfer, enhanced safety, easier scalability, real-time optimization.

Application of Advanced Spectroscopic Techniques for Complex Structural Characterization

The unequivocal structural elucidation of a molecule like this compound, which contains multiple stereocenters and complex ring conformations, requires sophisticated analytical techniques. While standard spectroscopic methods are foundational, advanced applications and combinations of techniques are necessary for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution, multi-dimensional NMR is indispensable. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the complete proton and carbon framework. For determining the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are critical, as they reveal through-space proximities between protons, helping to define the spatial arrangement of substituents and the conformation of the two piperidine rings. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provides precise mass measurements to confirm the elemental composition. mdpi.com Tandem MS (MS/MS) experiments are crucial for structural confirmation by analyzing the fragmentation patterns of the parent ion, which can help piece together the different components of the molecule.

X-Ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique is the gold standard for structural determination, confirming connectivity, configuration, and conformation. acs.org

Table 2: Advanced Spectroscopic Techniques for Structural Analysis

Technique Information Provided Application to this compound
2D NMR (COSY, HSQC, HMBC) C-H and C-C connectivity, proton-proton coupling networks. researchgate.net Assembling the complete carbon-hydrogen framework and confirming the bipiperidine linkage.
NOESY/ROESY NMR Through-space proton-proton correlations. researchgate.net Determining relative stereochemistry of the ethyl group and the hydroxyl group, and the conformation of the piperidine rings.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula. mdpi.com Unambiguous confirmation of the molecular formula.
Tandem MS (MS/MS) Structural information from fragmentation patterns. Corroborating the structure by identifying characteristic fragments of the bipiperidine core.
X-Ray Crystallography Absolute 3D structure, bond lengths, and angles in the solid state. acs.org Definitive determination of stereochemistry and solid-state conformation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build robust QSAR models that correlate the structural or physicochemical properties of compounds with their biological activities. researchgate.netscispace.comnih.gov For a series of bipiperidine analogs, a QSAR model could predict their potency or toxicity based on calculated molecular descriptors, guiding the design of more effective and safer compounds. researchgate.netnih.gov

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Reinforcement Learning (RL), can design entirely new molecules from scratch. mbios.org By providing the model with a desired set of properties (e.g., high affinity for a specific target, low toxicity), it can generate novel bipiperidine derivatives that are optimized for a particular therapeutic goal.

Prediction of ADMET Properties: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML models can predict these properties early in the design phase, allowing chemists to prioritize compounds that are more likely to succeed in clinical trials. researchgate.netmbios.org

Virtual Screening: AI-powered virtual screening can rapidly sift through vast libraries of virtual compounds to identify those most likely to bind to a specific biological target. mbios.org This dramatically narrows down the number of molecules that need to be synthesized and tested experimentally. nih.gov

Table 3: Applications of AI/ML in Bipiperidine Compound Development

AI/ML Application Description Potential Impact on this compound Research
QSAR Modeling Develops mathematical models linking chemical structure to biological activity. researchgate.netresearchgate.net Predicts the activity of new analogs, guiding the selection of the most promising candidates for synthesis and testing.
Generative Models Designs novel molecules with desired properties. mbios.org Creates new bipiperidine structures optimized for specific targets beyond simple modifications of the parent compound.
ADMET Prediction Forecasts pharmacokinetic and toxicity profiles of molecules. researchgate.net Prioritizes analogs with favorable drug-like properties, reducing late-stage attrition.
Target Identification Predicts potential biological targets for a given compound. clinmedkaz.org Helps to elucidate the mechanism of action and identify new therapeutic indications.

Development of Novel In Vitro Assays for Specific Biological Targets and Pathways

To explore the therapeutic potential of this compound and its derivatives, robust and specific in vitro assays are essential. The development of novel assays is moving towards greater biological relevance and higher throughput to accelerate the screening and characterization process.

Target-Based Assays: If a specific biological target (e.g., a receptor, enzyme, or ion channel) is hypothesized, direct binding or functional assays can be developed. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the compound-target interaction. For functional modulation, specific enzyme activity assays or cell-based reporter assays can be employed.

Phenotypic Screening: In cases where the target is unknown, phenotypic screening in disease-relevant cell models can identify compounds that produce a desired biological effect. For example, if exploring neuroprotective effects, assays could measure neuronal survival or neurite outgrowth in response to a toxic stimulus. High-content imaging combined with automated analysis allows for the multi-parametric analysis of cellular phenotypes.

High-Throughput Screening (HTS): Miniaturized and automated HTS platforms enable the rapid testing of thousands of compounds. bioascent.com The development of bespoke assays for HTS is critical for efficiently screening libraries of bipiperidine analogs to identify initial hits for a drug discovery program. bioascent.com These assays must be robust, reproducible, and sensitive enough to detect modest activity.

Advanced Cell Models: To better predict human responses, there is a shift from simple immortalized cell lines to more complex models like primary cells, co-cultures, 3D organoids, and "organ-on-a-chip" systems. These models more accurately recapitulate the physiology of human tissues, providing more relevant data on efficacy and toxicity before moving to in vivo studies. For instance, testing a CNS-active compound on a blood-brain barrier-on-a-chip model could provide early insights into its ability to reach its target in the brain.

Table 4: In Vitro Assay Development Funnel

Stage Type of Assay Purpose Example
Primary Screening High-Throughput Screening (HTS) Assays bioascent.com Rapidly screen large compound libraries to identify "hits". A fluorescence-based binding assay for a specific G-protein coupled receptor.
Hit Confirmation Dose-response assays Confirm the activity of hits from the primary screen and determine their potency (e.g., IC50 or EC50). Running an 11-point concentration curve in a functional cell-based assay. nih.gov
Secondary/Mechanistic Assays Target engagement and functional assays Determine if the compound interacts with the intended target and elucidate its mechanism of action. Using SPR to measure direct binding kinetics to the purified target protein.
Advanced Models 3D Organoids, Organ-on-a-chip Evaluate efficacy and toxicity in a more physiologically relevant system. Testing for neurotoxicity in a human-derived brain organoid model.

Exploration of Bipiperidine Scaffolds in Material Science or Catalysis (Non-Biological Applications)

The unique structural and coordination properties of the bipiperidine scaffold extend its utility beyond medicine into the realms of material science and catalysis. The two nitrogen atoms of the piperidine rings can act as bidentate ligands, forming stable complexes with a variety of metal ions. chemimpex.com

Coordination Chemistry and Catalysis: Bipiperidine ligands are used to create metal complexes that can act as catalysts for a range of organic transformations. chemimpex.com For example, manganese complexes incorporating tetradentate N-donor bipiperidine ligands have been developed for the epoxidation of olefins, an important industrial reaction. mdpi.comresearchgate.net The stereochemistry of the bipiperidine ligand (e.g., meso vs. racemic isomers) can significantly influence the reactivity and selectivity of the catalyst. researchgate.net By modifying the substituents on the bipiperidine rings, such as with the ethyl group in this compound, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize catalytic performance.

Functional Materials: Bipyridine scaffolds, the aromatic cousins of bipiperidines, are extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can exhibit interesting properties such as luminescence, magnetism, and porosity, with applications in sensing, gas storage, and separation. mdpi.comacs.org While less common, the flexible, saturated bipiperidine scaffold could be explored for creating novel, flexible coordination polymers with dynamic properties.

Polymer Chemistry: The bipiperidine unit can be incorporated into polymer backbones to create specialty polymers. Its inclusion can influence the material's thermal stability, mechanical properties, and metal-coordinating ability, leading to applications in advanced coatings, membranes, or smart materials. chemimpex.com

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